molecular formula C5H9NO4 B1252068 2-Hydroxyglutaramic acid

2-Hydroxyglutaramic acid

Cat. No. B1252068
M. Wt: 147.13 g/mol
InChI Key: YEQXTNAAHMATGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyglutaramic acid is a dicarboxylic acid monoamide that is 5-amino-5-oxopentanoic acid carrying a hydroxy group at position 2. It is a metabolite identified in human breast milk. It has a role as a human metabolite. It is a dicarboxylic acid monoamide and a 2-hydroxy monocarboxylic acid. It derives from a glutaramic acid.

Scientific Research Applications

Role in Pathophysiology and Oncogenesis

2-Hydroxyglutaramic acid, structurally similar to α-ketoglutarate, plays a significant role in various physiological and pathological processes. It is notably involved in the pathophysiology of 2-hydroxyglutaric aciduria, tumors with mutant isocitrate dehydrogenase, and clear cell renal cell carcinoma. Recognized as an oncometabolite, it has garnered attention for its role in oncogenesis. Recent studies also highlight its accumulation in hypoxic or acidic environments and its influence on immune cell fate, thus extending its relevance beyond tumorigenesis (Du & Hu, 2021).

Diagnostic and Analytical Techniques

Advancements in analytical methods, such as field asymmetric waveform ion mobility spectrometry/mass spectrometry, have enabled rapid chiral discrimination of 2-hydroxyglutaric acid. This is crucial for detecting pathogenic mutations in cancer, offering a faster and more efficient approach compared to traditional chromatography or electrophoresis (Fukui et al., 2021).

Link to Neurological Disorders

L-2-hydroxyglutaric aciduria, a rare metabolic encephalopathy, is associated with the accumulation of L-2-hydroxyglutaric acid in body fluids and has been linked to the development of malignant brain tumors, highlighting a potential role in brain tumorigenesis (Moroni et al., 2004).

Biochemical and Genetic Insights

Research has identified mutations in genes encoding enzymes like FAD-dependent L-2-hydroxyglutarate dehydrogenase, which are implicated in the metabolism of L-2-hydroxyglutaric acid. These findings provide insight into the biochemical and genetic defects underlying disorders like L-2-hydroxyglutaric aciduria (Rzem et al., 2004).

Metabolic Regulation and Acidosis

Studies show that acidic pH acts as a metabolic switch for 2-hydroxyglutarate generation and signaling. This regulation, particularly in hypoxic or tumor microenvironments, is significant for understanding its role in metabolic pathways and oncometabolic events (Nadtochiy et al., 2016).

properties

Product Name

2-Hydroxyglutaramic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

5-amino-2-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)

InChI Key

YEQXTNAAHMATGV-UHFFFAOYSA-N

SMILES

C(CC(=O)N)C(C(=O)O)O

Canonical SMILES

C(CC(=O)N)C(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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